molecular formula C12H18N2O4 B118067 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine CAS No. 74509-14-1

2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine

Cat. No. B118067
CAS RN: 74509-14-1
M. Wt: 254.28 g/mol
InChI Key: VTYFITADLSVOAS-NSHDSACASA-N
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Description

“2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is a glycation product formed in the final stage of the Maillard reaction . It is taken up in significant amounts with the daily diet . The high bioavailability of this compound can be partly explained by the fact that it forms dipeptides that are substrates of the human peptide transporter 1 (PEPT1) .


Synthesis Analysis

The compound is formed in a Paal–Knorr reaction by the addition of 3-deoxyglucosone (3-DG) to the amino group of the lysine side chain and subsequent eliminations of water . Casein and β-casein were enriched with peptide-bound pyrraline by incubation with 3-DG, and the modified casein samples were subjected to simulated gastrointestinal digestion .


Molecular Structure Analysis

The molecular formula of “2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is C12H18N2O4 . Its average mass is 254.282 Da and its monoisotopic mass is 254.126663 Da .


Chemical Reactions Analysis

During the digestion of glycated proteins, pyrraline-containing peptides are formed . After digestion, 50–60% of pyrraline was bound in peptides smaller than 1,000 Da isolated by ultrafiltration . Only less than 4% of pyrraline was released as the free amino acid .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 510.1±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 82.2±3.0 kJ/mol .

Scientific Research Applications

1. Maillard Reaction Products in Food Systems

2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine, also known as pyrraline, is a notable product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars. Bailey, Ames, and Mann (2000) identified pyrraline in glucose-lysine and xylose-lysine Maillard model systems, emphasizing its relevance in food chemistry (Bailey, Ames, & Mann, 2000).

2. Quantification in Food Products

Hellwig and Henle (2012) developed methods for the analysis of pyrraline in food products. Their research is crucial for understanding the dietary intake of pyrraline and its potential health implications (Hellwig & Henle, 2012).

3. Synthesis and Functionalized Pyrroles

Verniest, Claessens, and Kimpe (2005) described the synthesis of functionalized pyrroles, including 2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine derivatives, highlighting their potential in developing pharmacologically active compounds (Verniest, Claessens, & Kimpe, 2005).

4. Alkaloids in Traditional Medicinal Plants

Research by Youn et al. (2016) on Lycium chinense fruits identified pyrrole alkaloids, including 2-formyl-5-(hydroxymethyl)pyrrole derivatives, demonstrating the compound's occurrence in traditional medicinal plants (Youn et al., 2016).

5. Glycation in Food and Metabolic Transit

Foerster and Henle (2003) explored the glycation of pyrraline in food and its metabolic transit, providing insights into its bioavailability and potential health effects (Foerster & Henle, 2003).

properties

IUPAC Name

(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFITADLSVOAS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C(=C1)C=O)CCCC[C@@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225507
Record name 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrraline

CAS RN

74509-14-1
Record name Pyrraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74509-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074509141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
R MILLER, O KJELL - Acta Chem. Scand. B, 1985 - researchgate.net
The title compound (1) has been identified independently by Kato et al." and by us “among the products formed in the reaction between D-glucose and L-lysine in boiling aqueous …
Number of citations: 12 www.researchgate.net
M Sengl, F Ledl, T Severin - Journal of Chromatography A, 1989 - Elsevier
Maillard reaction of bovine serum albumin with glucose. Determination of 2- formyl-5-(hydroxymethyl)pyrrole-1-norleucine by high-performance liquid chromatography after alkaline …
Number of citations: 28 www.sciencedirect.com
M Sengl, F Ledl, T Severin - Journal of Chromatography, 1989 - europepmc.org
Reactions between glucose and bovine serum albumin proceed predominantly at the side chain amino groups of lysine residues. Among other products, protein-bound 2-formyl-5-(…
Number of citations: 2 europepmc.org
R Oste - Progress in Clinical and Biological Research, 1989 - europepmc.org
A summary is given of experiments performed to study the effects of Maillard reaction products on protein digestion and uptake. A double-isotope technique was used to evaluate the …
Number of citations: 8 europepmc.org
R Miller, K Olsson… - Acta chemica Scandinavica …, 1984 - actachemscand.org
The title reaction yielded l-deoxy-l-^-lysino)-D-fructose,(±)-2-formyl-5-(hydroxymethyl) pyrrole-1-norleucine, the new 5-(3, 4, 5, 6-tetrahydropyrid-3-ylidenemethyl)-2-furanmethanol and …
Number of citations: 37 actachemscand.org
I Miksik, R Struzinsky, K Macek, Z Deyl - Journal of Chromatography A, 1990 - Elsevier
Oxo compounds (2,4-dimtrophenylhydrazine-reactive) formed during the Maillard reaction between glucose and glycine were converted into 2,4-dinitrophenylhydrazones and were …
Number of citations: 7 www.sciencedirect.com
S Cattaneo, V Pica, M Stuknytė, F Masotti, D Mallardi… - Food chemistry, 2020 - Elsevier
Pasteurized donor human milk (PDHM) for preterm infant nutrition is fortified with hydrolyzates of cow’s milk proteins, which have been poorly investigated in relation to heat-damage …
Number of citations: 12 www.sciencedirect.com
PS Spencer, X Chen - 2021 - pdfs.semanticscholar.org
The peripheral (axonal) neuropathy associated with repeated exposure to aliphatic and aromatic solvents that form protein-reactive γ-diketones shares some clinical and …
Number of citations: 1 pdfs.semanticscholar.org
H Kaur, M Kamalov, MA Brimble - Accounts of chemical research, 2016 - ACS Publications
Conspectus In nature, proteins, lipids, and nucleic acids can nonenzymatically react with sugars and sugar degradation products to give rise to a diverse range of modifications, known …
Number of citations: 23 pubs.acs.org
M Teodorowicz, WH Hendriks, HJ Wichers… - Frontiers in …, 2018 - frontiersin.org
The immune system is involved in host defense against infectious organisms and in assuring tolerance to sources of non-threatening antigens. Impaired immune function can be …
Number of citations: 63 www.frontiersin.org

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